

# An In-depth Technical Guide to 2-Ethylhexanenitrile

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## Compound of Interest

Compound Name: 2-Ethylhexanenitrile

Cat. No.: B1616730

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Ethylhexanenitrile** (CAS No. 4528-39-6), a branched-chain aliphatic nitrile. It details the compound's chemical and physical properties, synthesis methodologies, key chemical reactions, and industrial applications. This document is intended to serve as a foundational resource for professionals engaged in chemical research, synthesis, and the development of novel therapeutics.

## Chemical and Physical Properties

**2-Ethylhexanenitrile** is a colorless liquid with a faint odor.<sup>[1]</sup> It is characterized by a branched eight-carbon backbone with a terminal nitrile functional group ( $-C\equiv N$ ).<sup>[1]</sup> This structure, particularly the ethyl group at the alpha-carbon, introduces steric and electronic effects that influence its reactivity and physical properties compared to its linear isomers.<sup>[2]</sup> It is poorly soluble in water but demonstrates good solubility in many organic solvents.<sup>[1]</sup>

The key quantitative properties of **2-Ethylhexanenitrile** are summarized in the table below for easy reference and comparison.

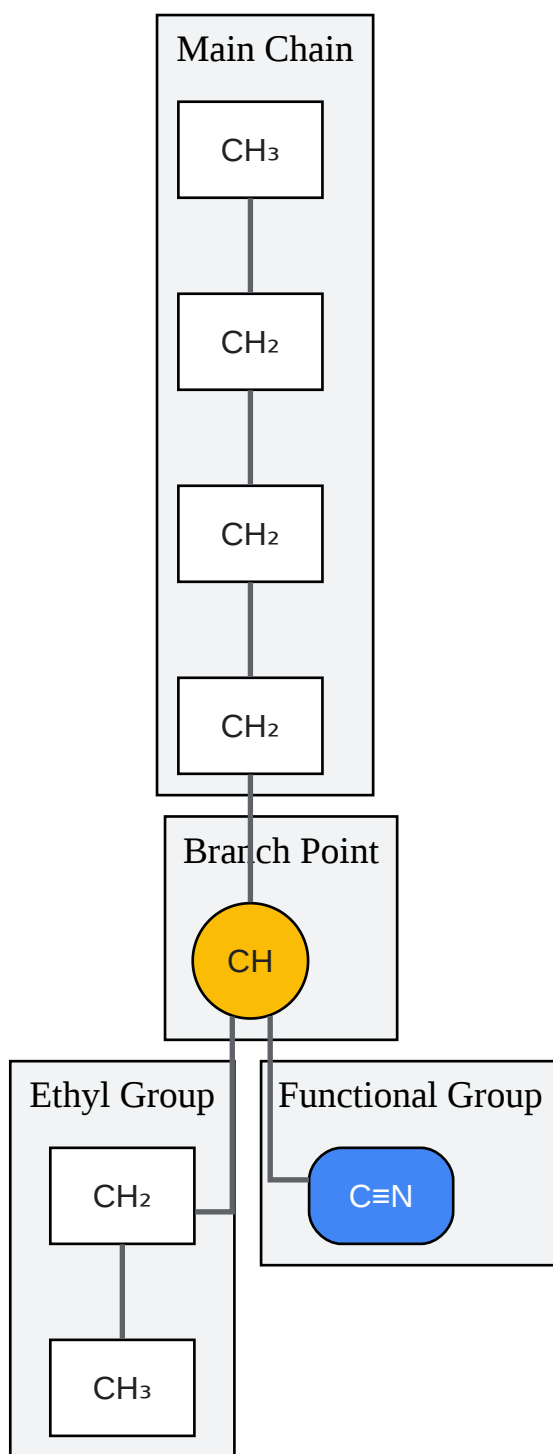
| Property                       | Value                            | Source(s) |
|--------------------------------|----------------------------------|-----------|
| CAS Number                     | 4528-39-6                        | [3]       |
| Molecular Formula              | C <sub>8</sub> H <sub>15</sub> N | [1][3]    |
| Molecular Weight               | 125.21 g/mol                     | [1][3]    |
| Boiling Point                  | 193°C at 760 mmHg                | [3][4]    |
| Density                        | 0.811 g/cm <sup>3</sup>          | [3][4]    |
| Flash Point                    | 82.3°C                           | [4]       |
| Refractive Index               | 1.419                            | [4]       |
| XLogP3                         | 2.8                              | [5]       |
| Topological Polar Surface Area | 23.8 Å <sup>2</sup>              | [5]       |

## Structural Information and Visualization

The unique branched structure of **2-Ethylhexanenitrile** is a key determinant of its chemical behavior. Standard chemical identifiers are provided below:

- IUPAC Name: **2-ethylhexanenitrile**[1][3]
- SMILES: CCCCC(CC)C#N[3]
- InChI: InChI=1S/C8H15N/c1-3-5-6-8(4-2)7-9/h8H,3-6H2,1-2H3[3]
- InChI Key: WYYVVEWZSRVHNF-UHFFFAOYSA-N[3]

A logical diagram of the compound's structural components is rendered below using the Graphviz DOT language.



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Structural components of **2-Ethylhexanenitrile**.

## Synthesis and Experimental Protocols

**2-Ethylhexanenitrile** can be synthesized via several established pathways. The choice of method often depends on the available starting materials, desired yield, and scalability. Key methods include:

- Dehydration of Primary Amides: A prominent and high-yield method involves the dehydration of 2-ethylhexanamide.[\[2\]](#)
- Nitration of Alcohols: This route uses mixed acids (nitric and sulfuric) to nitrate 2-ethylhexanol under controlled conditions.[\[1\]](#)
- Dehydrohalogenation: Involves the reaction of an appropriate alkyl halide, such as 2-bromooctane, with sodium cyanide.[\[1\]](#)
- Catalytic Oxidation: The direct oxidation of primary alcohols in the presence of catalysts like ruthenium complexes offers a more atom-economical approach.[\[2\]](#)

## Detailed Experimental Protocol: Dehydration of 2-Ethylhexanamide

This protocol is based on a well-established procedure reported in Organic Syntheses, which achieves high yields.[\[2\]](#)[\[6\]](#)

Materials:

- 2-Ethylhexanamide (286 g, 2 moles)
- Thionyl chloride (357 g, 218 mL, 3 moles)
- Dry Benzene (300 mL)
- Crushed Ice (100 g)
- 50% Potassium Hydroxide (KOH) solution
- 1% Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) solution

Procedure:

- **Reaction Setup:** In a 1-L round-bottom flask equipped with an efficient reflux condenser and a gas trap, combine 286 g (2 moles) of 2-ethylhexanamide, 300 mL of dry benzene, and 357 g (3 moles) of thionyl chloride.<sup>[6]</sup>
- **Heating:** Place the flask in a water bath and heat it quickly to a temperature of 75–80°C. Maintain this temperature for 4.5 hours.<sup>[6]</sup>
- **Quenching:** After the reaction period, transfer the mixture to a 1.5-L beaker and cool it in an ice bath. Carefully add a mixture of 100 g of crushed ice and 100 mL of water to decompose the excess thionyl chloride.<sup>[6]</sup>
- **Neutralization:** With continuous stirring, add cold 50% KOH solution in small portions until the mixture is alkaline to litmus paper.<sup>[6]</sup>
- **Extraction and Washing:** Transfer the neutralized mixture to a separatory funnel. Separate the layers and extract the aqueous portion with an additional 100 mL of benzene. Combine the organic layers and wash them once with 150 mL of 1% Na<sub>2</sub>CO<sub>3</sub> solution, followed by two washes with 150-mL portions of water.<sup>[6]</sup>
- **Isolation:** The final product, **2-ethylhexanenitrile**, can be isolated from the benzene solution by distillation. This method has been reported to yield 94% of the product.<sup>[2]</sup>

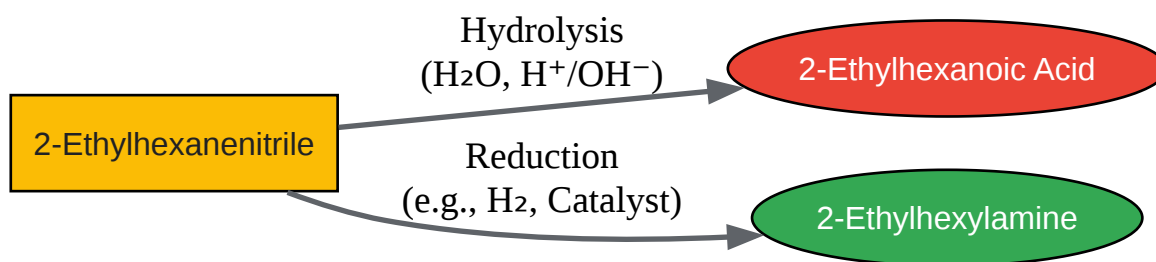
## Chemical Reactivity

The nitrile group is the primary site of reactivity in **2-Ethylhexanenitrile**, making it a versatile chemical intermediate.<sup>[2]</sup> The principal reactions include hydrolysis, reduction, and nucleophilic addition.

- **Hydrolysis:** Under acidic or basic conditions, the nitrile group hydrolyzes to form 2-ethylhexanoic acid.<sup>[1][2]</sup> This transformation is fundamental for producing derivatives used as plasticizers and corrosion inhibitors.
- **Reduction:** The nitrile group can be reduced to a primary amine. Catalytic hydrogenation is a common method for converting **2-ethylhexanenitrile** into 2-ethylhexylamine, a precursor for surfactants.<sup>[1][2]</sup> Partial reduction to the aldehyde (2-ethylhexanal) can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures.

- **Nucleophilic Addition:** The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, such as Grignard or organolithium reagents.[2] This reaction pathway allows for the synthesis of a diverse range of ketones and other complex molecules.

The logical relationship between **2-Ethylhexanenitrile** and its primary reaction products is visualized below.



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Key reaction pathways of **2-Ethylhexanenitrile**.

## Applications

The versatility of **2-Ethylhexanenitrile** makes it a valuable compound in several industries.

- **Chemical Intermediates:** It is a crucial precursor for synthesizing 2-ethylhexanoic acid and 2-ethylhexylamine, which are subsequently used to produce plasticizers, surfactants, and corrosion inhibitors.[1]
- **Solvents:** Its specific solvency characteristics make it useful in formulations for coatings and adhesives.[1][2]
- **Pharmaceuticals:** Derivatives of **2-Ethylhexanenitrile** are being explored for potential therapeutic applications owing to their biological activity.[1]

## Safety Information

**2-Ethylhexanenitrile** is classified as a flammable liquid and vapor.[5] It is harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[5] Appropriate personal protective equipment and handling procedures should be followed when working with this compound.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)